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molecular formula C9H10O4 B046940 Methyl 4-methoxysalicylate CAS No. 5446-02-6

Methyl 4-methoxysalicylate

Cat. No. B046940
M. Wt: 182.17 g/mol
InChI Key: ZICRWXFGZCVTBZ-UHFFFAOYSA-N
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Patent
US04146631

Procedure details

Methyl 2,4-dihydroxybenzoate (prepared from 2,4-dihydroxybenzoic acid by the general method of Brunner (Monatsh. 1913, 34, 916) (12 g) was treated with methyl iodide (12.2 g) and anhydrous potassium carbonate (4.95 g) in dry sulpholane (140 ml) at 60°-70° C. After 8 hours, further methyl iodide (12.2 g) was added and heating was continued for 14 hours. The excess of methyl iodide was evaporated and the mixture was poured into a mixture of ice and water (1 liter) and the mixture was acidified with aqueous acetic acid (2N). The separated solid was filtered off and washed with water to give methyl 2-hydroxy-4-methoxybenzoate (10.8 g), m.p. 47°-50° C. [a sample of which, purified by chromatography on silica gel (eluting with chloroform), had the melting point 49°-51° C⟧ The said crude methyl 2-hydroxy-4-methoxybenzoate (2.0 g) was heated with benzyl chloride (1.88 g) and anhydrous potassium carbonate (0.76 g) in dry sulpholane (15 ml) at 100° C. for 16 hours and was then poured into a mixture of ice and water (300 ml). The mixture was extracted with diethyl ether and the extract was washed with several portions of aqueous sodium hydroxide solution (0.5N) at 0° C., and was then dried and evaporated to give crude methyl 2-benzyloxy-4-methoxybenzoate (2.5 g) in the form of an oil. This material was heated at reflux with a mixture of aqueous sodium hydroxide solution (2N; 100 ml) and ethanol (20 ml) for 3 hours. The mixture was then treated with water (100 ml) and then cooled and extracted with diethyl ether (2 × 50 ml). The aqueous layer was cooled to 10° C. and acidified to pH 2 by treatment with concentrated hydrochloric acid to give 2-benzyloxy-4-methoxybenzoic acid (1.6 g), m.p. 99°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
4.95 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
Quantity
12.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].O[C:14]1C=C(O)C=CC=1C(O)=O.CI.C(=O)([O-])[O-].[K+].[K+]>S1(CCCC1)(=O)=O>[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH3:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)O
Step Two
Name
Quantity
12.2 g
Type
reactant
Smiles
CI
Name
Quantity
4.95 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
140 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
Quantity
12.2 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The excess of methyl iodide was evaporated
ADDITION
Type
ADDITION
Details
the mixture was poured into a mixture of ice and water (1 liter)
FILTRATION
Type
FILTRATION
Details
The separated solid was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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